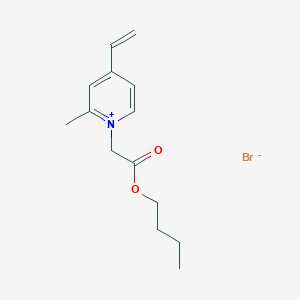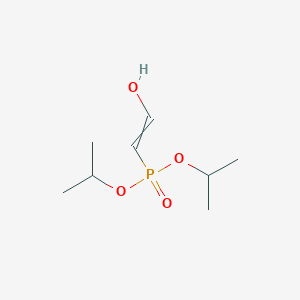![molecular formula C19H18Cl2O6 B14362916 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) CAS No. 90777-47-2](/img/structure/B14362916.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,4,8,10-Tetraoxaspiro[55]undecane-3,9-diyl)bis(2-chlorophenol) is a complex organic compound characterized by its unique spiro structure This compound features a central spiro atom linking two alicyclic rings, each comprising five atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with 2,4,8,10-tetraoxaspiro[5.5]undecane. The reaction is carried out under acidic conditions to facilitate the formation of the spiro linkage. Common reagents include strong acids like boron trifluoride diethyl etherate .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of catalysts and elevated temperatures to ensure complete conversion and high yields. The reaction is often carried out in bulk with catalysts such as dichlorotris(triphenylphosphine)ruthenium(II) and sodium carbonate .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Aplicaciones Científicas De Investigación
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) has diverse applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release formulations.
Industry: Utilized in the production of polyesters for food contact materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) involves its ability to form stable spiro structures, which can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorophenol groups, which can participate in electrophilic and nucleophilic reactions. These interactions can influence molecular pathways involved in polymerization and crosslinking processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Known for its use in radical emulsion copolymerization.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the synthesis of biodegradable polyorthoesters.
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) is unique due to its dual chlorophenol groups, which enhance its reactivity and potential applications in various fields. Its ability to form stable spiro structures makes it particularly valuable in polymer chemistry and materials science.
Propiedades
Número CAS |
90777-47-2 |
|---|---|
Fórmula molecular |
C19H18Cl2O6 |
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C19H18Cl2O6/c20-13-5-11(1-3-15(13)22)17-24-7-19(8-25-17)9-26-18(27-10-19)12-2-4-16(23)14(21)6-12/h1-6,17-18,22-23H,7-10H2 |
Clave InChI |
QTCIJDAUFCZDSM-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)C3=CC(=C(C=C3)O)Cl)COC(OC2)C4=CC(=C(C=C4)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


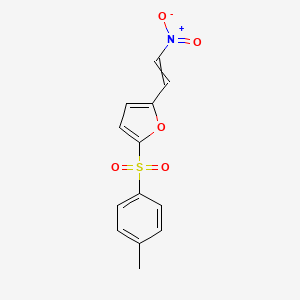

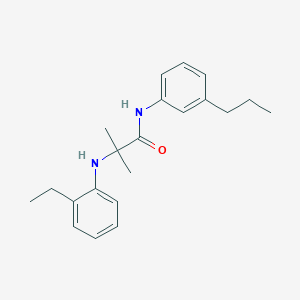
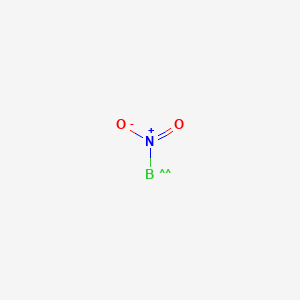
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
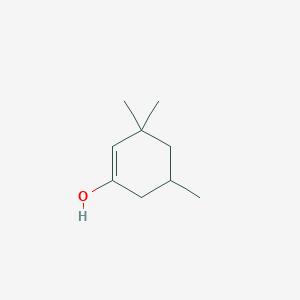
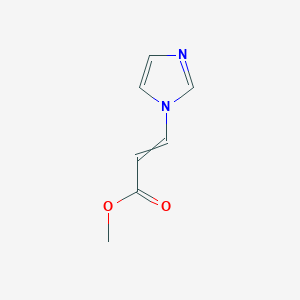
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
